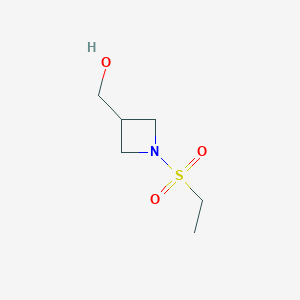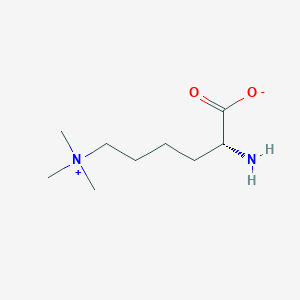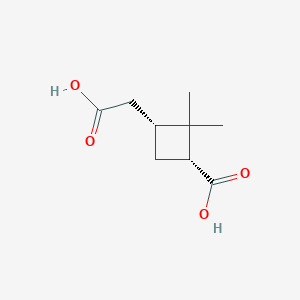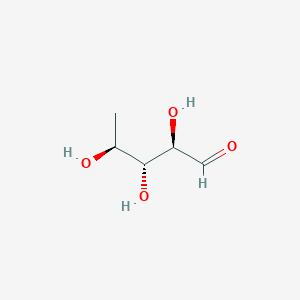
D-Tagatose 6-phosphate lithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Tagatose 6-phosphate lithium salt: is a chemical compound with the empirical formula C6H13O9P · xLi+. It is a metabolite in the biosynthetic pathway converting galactose 6-phosphate to pyruvate. This compound is a substrate for tagatose-6-phosphate kinase, which converts it into D-tagatose 1,6-bisphosphate with the transfer of a phosphate from ATP .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Tagatose 6-phosphate can be synthesized through various enzymatic methods. One common method involves the use of tagatose 4-epimerase, galactitol dehydrogenase, and L-arabinose isomerase to achieve interconversion between monosaccharides and sugar alcohols . Another method involves the phosphorylation of D-tagatose using recombinant D-tagatose 6-phosphate kinase and a phosphoenolpyruvate/pyruvate kinase system for ATP regeneration .
Industrial Production Methods: Industrial production of D-tagatose 6-phosphate often employs biocatalytic processes due to their high efficiency and environmental friendliness. These methods use whole cells and isolated enzymes as catalysts under mild reaction conditions with few by-products and no pollution .
Análisis De Reacciones Químicas
Types of Reactions: D-Tagatose 6-phosphate undergoes various chemical reactions, including phosphorylation and isomerization. It is phosphorylated to tagatose-1-phosphate by fructokinase, and its slower rate of breakdown results in the accumulation of tagatose-1-phosphate .
Common Reagents and Conditions: Common reagents used in these reactions include ATP for phosphorylation and specific enzymes like tagatose-6-phosphate kinase . The reactions typically occur under mild conditions to maintain enzyme activity and prevent degradation of the compound.
Major Products: The major products formed from these reactions include D-tagatose 1,6-bisphosphate and tagatose-1-phosphate .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, D-tagatose 6-phosphate is used as a substrate in enzymatic reactions to study metabolic pathways and enzyme kinetics .
Biology: In biological research, it serves as a key metabolite in the tagatose-6-phosphate pathway, linking D-galactose-6-phosphate with D-glyceraldehyde-3-phosphate .
Medicine: D-tagatose has disease-relieving and health-promoting properties, making it a subject of interest in medical research .
Industry: In the industrial sector, D-tagatose 6-phosphate is used in the production of low-calorie sweeteners and other health-promoting products .
Mecanismo De Acción
D-Tagatose 6-phosphate exerts its effects by acting as a substrate for tagatose-6-phosphate kinase, which converts it into D-tagatose 1,6-bisphosphate with the transfer of a phosphate from ATP . This conversion is a crucial step in the tagatose-6-phosphate pathway, linking D-galactose-6-phosphate with D-glyceraldehyde-3-phosphate .
Comparación Con Compuestos Similares
- D-Sedoheptulose 7-phosphate lithium salt
- 3-Deoxy-2-keto-6-phosphogluconic acid lithium salt
- Neryl monophosphate lithium salt
- sn-Glycerol 1-phosphate lithium salt
- Dihydroxyacetone phosphate lithium salt
Uniqueness: D-Tagatose 6-phosphate lithium salt is unique due to its specific role in the tagatose-6-phosphate pathway and its use as a substrate for tagatose-6-phosphate kinase . This distinguishes it from other similar compounds that may not participate in the same metabolic pathways or have the same enzymatic interactions.
Propiedades
Fórmula molecular |
C6H11Li2O9P |
|---|---|
Peso molecular |
272.1 g/mol |
Nombre IUPAC |
dilithium;[(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Li/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t4-,5-,6+;;/m1../s1 |
Clave InChI |
RQPNOSHLUSBRBK-SYDFPMGNSA-L |
SMILES isomérico |
[Li+].[Li+].C([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-] |
SMILES canónico |
[Li+].[Li+].C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid](/img/structure/B12845121.png)


![7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B12845134.png)
![3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12845135.png)


![Ethyl thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B12845146.png)




